molecular formula C19H13Cl2N3O3S B409125 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one CAS No. 328555-41-5

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one

Cat. No.: B409125
CAS No.: 328555-41-5
M. Wt: 434.3g/mol
InChI Key: HDKCAVSWVSADKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a thiadiazole ring, an ethoxy group, and a dichloroanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of 2,4-dichloroaniline with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Coupling with Chromen-2-one: The thiadiazole derivative is then coupled with 8-ethoxy-2H-chromen-2-one using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloroanilino moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or thiadiazoles.

Scientific Research Applications

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxy-2H-chromen-2-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its thiadiazole ring and dichloroanilino moiety provide versatile sites for chemical modification, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[5-(2,4-dichloroanilino)-1,3,4-thiadiazol-2-yl]-8-ethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O3S/c1-2-26-15-5-3-4-10-8-12(18(25)27-16(10)15)17-23-24-19(28-17)22-14-7-6-11(20)9-13(14)21/h3-9H,2H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKCAVSWVSADKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.